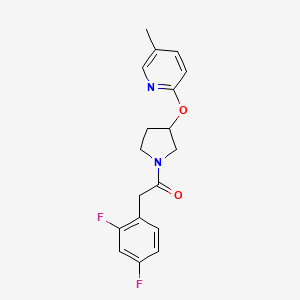

2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 1904339-15-6) is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C18H18F2N2O2 with a molecular weight of 332.3 g/mol. It features a difluorophenyl group and a pyrrolidine moiety linked to a pyridine derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1904339-15-6 |

| Molecular Formula | C18H18F2N2O2 |

| Molecular Weight | 332.3 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyridine and pyrrolidine rings have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor proliferation. The mechanism often involves the inhibition of pathways like BRAF(V600E) and EGFR, which are critical in many cancers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various assays. Similar pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the presence of the difluorophenyl group enhances membrane permeability, thereby increasing antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyridine and pyrrolidine rings significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency against certain targets due to increased lipophilicity and improved binding affinity .

Case Studies

- Antitumor Efficacy : A study evaluated a series of compounds similar to our target structure against various cancer cell lines. The results showed that compounds with difluorophenyl substitutions exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

- Antimicrobial Testing : Another investigation assessed the antimicrobial effect of 5-methylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiviral Agents :

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties against various strains of viruses, including HIV and Zika virus. The presence of the pyridine moiety is believed to enhance bioactivity by interacting with viral proteins . -

Neuropharmacology :

The compound's structure suggests potential as an allosteric modulator for metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression. Compounds targeting these receptors have shown promise in preclinical studies . -

BACE1 Inhibition :

Compounds structurally related to this compound are being evaluated as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease treatment. The inhibition of BACE1 can reduce amyloid beta plaque formation, which is a hallmark of Alzheimer's pathology .

Material Science Applications

-

Photocatalysis :

The compound can serve as a ligand in metal-ligand complexes that demonstrate excellent photocatalytic capabilities under visible light. This property is crucial for applications in solar energy conversion and environmental remediation through photoredox reactions . -

Organic Light Emitting Diodes (OLEDs) :

Due to its electronic properties, the compound can be utilized in the development of OLEDs, where efficient light emission is essential for display technologies. Its ability to form stable complexes with metals enhances its performance in such applications .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of compounds similar to 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibited significant antiviral activity against HIV strains, highlighting the importance of the difluorophenyl group for enhancing biological activity .

Case Study 2: Neuropharmacological Effects

Research investigating the modulation of metabotropic glutamate receptors has shown that certain derivatives can effectively reduce anxiety-like behaviors in animal models. This suggests potential therapeutic avenues for treating anxiety disorders through compounds related to this structure .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Ether formation | K₂CO₃, DMF, 80°C | 72–85 | |

| Ketone condensation | Et₃N, CH₂Cl₂, RT | 68 | |

| Boc deprotection | 4M HCl/dioxane, 0°C → RT | 90+ |

Ketone Reactivity

The ethanone group undergoes:

-

Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) form tertiary alcohols, though steric hindrance from adjacent groups reduces efficiency.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, but competing pyrrolidine ring hydrogenation may occur .

Aromatic Ring Reactions

-

Electrophilic Substitution : Limited by electron-withdrawing fluorine substituents. Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C).

-

Nucleophilic Aromatic Substitution : The 2,4-difluorophenyl group undergoes SNAr with strong nucleophiles (e.g., piperidine) at elevated temperatures .

Pyrrolidine-Pyridyl Ether Stability

-

Acidic Cleavage : Susceptible to HBr/HOAc, yielding 3-hydroxy-pyrrolidine and 5-methyl-2-hydroxypyridine.

-

Oxidative Degradation : Ozonolysis or mCPBA cleaves the ether bond, forming ketone and pyridine-N-oxide byproducts .

Catalytic and Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The pyridyl ring participates in cross-couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

-

Buchwald-Hartwig Amination : Introduces amines to the pyridyl ring using Pd₂(dba)₃/Xantphos catalysts .

Table 2: Catalytic Reaction Outcomes

| Reaction Type | Conditions | Product Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl analogs for SAR studies | |

| Reductive Amination | NaBH₃CN, MeOH, RT | Secondary amine derivatives |

Stability Under Physiological Conditions

-

Hydrolysis : The ketone remains stable in pH 4–7 buffers but degrades in strong acids (HCl, pH <2) or bases (NaOH, pH >10).

-

Thermal Stability : Decomposes above 200°C, releasing CO and fluorinated aromatics.

Bioconjugation and Derivatization

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-12-2-5-17(21-10-12)24-15-6-7-22(11-15)18(23)8-13-3-4-14(19)9-16(13)20/h2-5,9-10,15H,6-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMOTMZKXWCVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.